5-Cyano-2-fluoropyridine-3-boronic acid
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Overview
Description
5-Cyano-2-fluoropyridine-3-boronic acid is a boronic acid derivative that contains a cyano group, a fluorine atom, and a boronic acid moiety attached to a pyridine ring
Mechanism of Action
Target of Action
5-Cyano-2-fluoropyridine-3-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups that participate in this reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound’s role in this reaction can lead to the synthesis of various biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity, carboxyindoles with HCV NS5B polymerase inhibitory activity, and pyrazolyl- and thienyl-aminohydantoins with BACE1 inhibitory activity .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties can potentially impact its bioavailability and efficacy in biochemical reactions.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various biologically active molecules, contributing to the inhibition of key enzymes such as glycogen synthase kinase 3, HCV NS5B polymerase, and BACE1 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of the compound can be affected by exposure to air and moisture . Therefore, the compound’s action, efficacy, and stability must be considered in the context of its environmental conditions.
Biochemical Analysis
Biochemical Properties
5-Cyano-2-fluoropyridine-3-boronic acid is known to participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudohalide using a palladium catalyst . The reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Cellular Effects
Boronic acids and their derivatives are known to interact with various cellular components, including enzymes and proteins, influencing cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its role in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .
Metabolic Pathways
Boronic acids and their derivatives are known to participate in various biochemical reactions, including Suzuki–Miyaura coupling reactions .
Preparation Methods
The synthesis of 5-Cyano-2-fluoropyridine-3-boronic acid typically involves the use of organometallic reagents and boron-containing compounds. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups. For example, the preparation of this compound can be achieved by reacting 5-bromo-2-fluoropyridine with a boronic acid derivative under these conditions .
Chemical Reactions Analysis
5-Cyano-2-fluoropyridine-3-boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid moiety can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to other functional groups under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyano-2-fluoropyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Cyano-2-fluoropyridine-3-boronic acid can be compared with other similar compounds, such as:
2-Fluoropyridine-3-boronic acid: Lacks the cyano group, which can affect its reactivity and applications.
5-Fluoropyridine-3-boronic acid: Similar structure but without the cyano group, leading to different chemical properties and reactivity.
2-Fluorophenylboronic acid: Contains a phenyl ring instead of a pyridine ring, resulting in different electronic and steric effects.
The presence of the cyano group in this compound makes it unique, as it can participate in additional chemical reactions and provide different electronic properties compared to its analogs.
Properties
IUPAC Name |
(5-cyano-2-fluoropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BFN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJBZRFMORBFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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